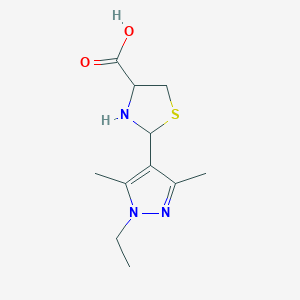

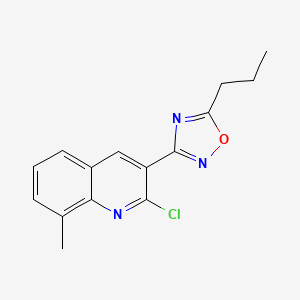

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

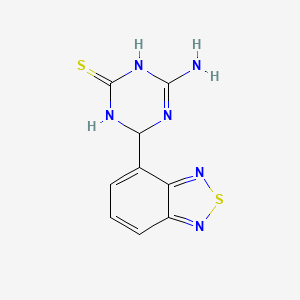

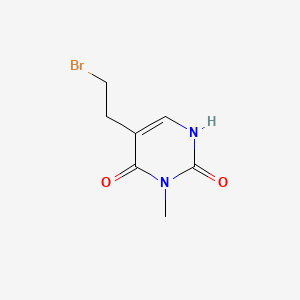

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, also known as EPTMP, is a chemical compound that has been used in various scientific research applications. It is a synthetic compound derived from pyrazole and ethanol, and it has been used in a variety of experiments due to its stability and low toxicity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioevaluation of Pyrazole Derivatives

Pyrazole derivatives, including those synthesized from compounds similar to "(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol," are extensively studied for their diverse biological activities. These compounds have been synthesized under various conditions and evaluated for their potential in agrochemical and pharmaceutical applications. Their synthesis typically involves reactions of hydrazines with chalcone derivatives, leading to compounds exhibiting antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

Conversion of Methanol to Olefins

The conversion of methanol to light olefins is a promising area for utilizing methanol and its derivatives, including potentially "this compound," as feedstocks. This process is significant in converting new feedstocks like gas, coal, or biomass into ethylene and propylene via methanol-to-olefins (MTO) processes. Structured catalysts play a crucial role in this conversion, affecting the stability and selectivity of the process (J. Lefevere et al., 2014).

Liquid-Phase Methanol Synthesis

Methanol synthesis, including from derivatives of the discussed compound, is crucial in the chemical industry, with applications ranging from fuel to feedstock for producing other chemicals. Research into the synthesis process explores catalysts, reaction mechanisms, and the potential for using methanol in energy applications, such as in integrated gasification combined cycle (IGCC) power stations (A. Cybulski, 1994).

Antimicrobial and Antifungal Properties

Trifluoromethylpyrazoles, which can be synthesized from compounds like "this compound," have been studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group significantly impacts the activity profile of these compounds, making them of interest in medicinal chemistry (Kamalneet Kaur et al., 2015).

Fuel Cells and Energy Applications

The development of electrocatalysts for direct alcohol fuel cells (DAFCs) is another research area where compounds like "this compound" could find application. These studies focus on enhancing the efficiency of fuel cells by improving catalysts for alcohol oxidation and oxygen reduction reactions, critical for DAFC performance (Luhua Jiang et al., 2005).

Eigenschaften

IUPAC Name |

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3,13H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVAQADNEKAYHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)